SUN-K0706
説明
SUN-K0706 (Vodobatinib), also designated as K-0706, SCO-088, or SUN K706, is a novel small-molecule tyrosine kinase inhibitor (TKI) targeting BCR-ABL1, developed by Sun Pharma Advanced Research Company (SPARC) for oncology and neurodegenerative disorders . Its mechanism involves inhibiting the constitutively active BCR-ABL1 fusion protein, a driver of chronic myeloid leukemia (CML), with an IC50 of 7 nM . Preclinical studies highlight its activity against multiple BCR-ABL1 mutations, including L248R, Y253H, E255V, and T315I, albeit with reduced potency against the T315I mutant (IC50: 1,967 nM) .
特性
IUPAC名 |
unknown |
|---|---|
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
SUN-K0706; SUN K0706; SUNK0706; K-0706; K0706; K 0706; |
製品の起源 |
United States |
類似化合物との比較
Clinical Development :
- Neurodegeneration : It received orphan drug designation for Lewy body dementia and Parkinson’s disease. However, SPARC terminated its Phase II Parkinson’s trial in 2024 due to insufficient efficacy .
Comparison with Similar BCR-ABL1 Inhibitors
SUN-K0706 belongs to the TKI class, which includes first- to fourth-generation inhibitors. Below is a comparative analysis against key competitors:
Table 1: Pharmacological and Clinical Profiles of SUN-K0706 and Comparable TKIs
Structural and Functional Differentiation
- Mechanistic Class : Unlike asciminib, which binds the ABL1 myristoyl pocket (STAMP mechanism), SUN-K0706 is an ATP-competitive inhibitor, similar to imatinib but with broader mutant coverage .
- Selectivity : SUN-K0706 exhibits moderate selectivity for BCR-ABL1 over other kinases, reducing off-target toxicity compared to dasatinib, which inhibits SRC kinases .
Efficacy Against Resistance Mutations
- However, it shows stronger activity against non-T315I mutants (e.g., E255V: IC50 = 165 nM) .
Clinical Performance
- Oncology : In a Phase I/II CML trial, SUN-K0706 demonstrated partial hematologic responses but failed to achieve major molecular responses in heavily pretreated patients, contrasting with asciminib’s 25% major molecular response rate in similar populations .
- Safety : Interim data reported grade 3–4 adverse events in 22% of patients, primarily cytopenias, which are comparable to nilotinib but less severe than ponatinib’s vascular risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
